molecular formula C12H19NO B14552320 4-(But-3-en-1-yn-1-yl)-1,2,5-trimethylpiperidin-3-ol CAS No. 62205-84-9

4-(But-3-en-1-yn-1-yl)-1,2,5-trimethylpiperidin-3-ol

Cat. No.: B14552320
CAS No.: 62205-84-9
M. Wt: 193.28 g/mol
InChI Key: YFUDSVGQPSJSGO-UHFFFAOYSA-N
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Description

4-(But-3-en-1-yn-1-yl)-1,2,5-trimethylpiperidin-3-ol is a complex organic compound with a unique structure that includes a piperidine ring substituted with a butenynyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(But-3-en-1-yn-1-yl)-1,2,5-trimethylpiperidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-bromo-1H-indole with but-3-en-1-yne under palladium-catalyzed conditions to form the desired enyne intermediate . This intermediate is then subjected to further functionalization to introduce the piperidine ring and the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and selectivity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient conversion of starting materials to the final product .

Chemical Reactions Analysis

Types of Reactions

4-(But-3-en-1-yn-1-yl)-1,2,5-trimethylpiperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double and triple bonds in the butenynyl group can be reduced to form saturated compounds.

    Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the butenynyl group can produce a fully saturated piperidine derivative .

Scientific Research Applications

4-(But-3-en-1-yn-1-yl)-1,2,5-trimethylpiperidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(But-3-en-1-yn-1-yl)-1,2,5-trimethylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(But-3-en-1-yn-1-yl)-1,2,5-trimethylpiperidin-3-ol is unique due to its combination of a piperidine ring, a butenynyl group, and multiple methyl groups. This structure imparts specific chemical and biological properties that are not found in simpler or structurally different compounds .

Properties

CAS No.

62205-84-9

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

4-but-3-en-1-ynyl-1,2,5-trimethylpiperidin-3-ol

InChI

InChI=1S/C12H19NO/c1-5-6-7-11-9(2)8-13(4)10(3)12(11)14/h5,9-12,14H,1,8H2,2-4H3

InChI Key

YFUDSVGQPSJSGO-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(C(C1C#CC=C)O)C)C

Origin of Product

United States

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